N'-[(2H-1,3-benzodioxol-5-yl)methyl]-N-{5,5-dioxo-2-phenyl-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl}ethanediamide
Description
N'-[(2H-1,3-Benzodioxol-5-yl)methyl]-N-{5,5-dioxo-2-phenyl-2H,4H,6H-5λ⁶-thieno[3,4-c]pyrazol-3-yl}ethanediamide is a heterocyclic amide featuring a fused thienopyrazol-5λ⁶-sulfone core and a benzodioxolylmethyl substituent. The compound’s structure integrates multiple functional motifs:
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-N'-(5,5-dioxo-2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N4O6S/c26-20(22-9-13-6-7-17-18(8-13)31-12-30-17)21(27)23-19-15-10-32(28,29)11-16(15)24-25(19)14-4-2-1-3-5-14/h1-8H,9-12H2,(H,22,26)(H,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWLHMEKISOUSGS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(N(N=C2CS1(=O)=O)C3=CC=CC=C3)NC(=O)C(=O)NCC4=CC5=C(C=C4)OCO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N4O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(2H-1,3-benzodioxol-5-yl)methyl]-N-{5,5-dioxo-2-phenyl-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl}ethanediamide involves multiple steps. One common approach starts with the alkylation of 2-(1,3-benzodioxol-5-yl)acetonitrile with bis(2-chloroethyl) ether in the presence of sodium hydroxide at 70–75°C to form a tetrahydropyran intermediate. This intermediate is then reduced with lithium tetrahydroaluminate to produce a methanamine derivative, which undergoes further reactions to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This includes the use of automated reactors, precise temperature control, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N’-[(2H-1,3-benzodioxol-5-yl)methyl]-N-{5,5-dioxo-2-phenyl-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl}ethanediamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzodioxole and thienopyrazole rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
N’-[(2H-1,3-benzodioxol-5-yl)methyl]-N-{5,5-dioxo-2-phenyl-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl}ethanediamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including anticancer and antimicrobial properties.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N’-[(2H-1,3-benzodioxol-5-yl)methyl]-N-{5,5-dioxo-2-phenyl-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl}ethanediamide involves its interaction with molecular targets such as kinases. The compound binds to the active site of the kinase, inhibiting its activity and thereby affecting various cellular pathways. This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Key Observations :
- Synthetic Routes : Amide bond formation via carbodiimide coupling (e.g., EDC/HOBt in DMF ) is widely used for analogs. The target compound may require similar reagents for its ethanediamide linkage.
- Yield Trends: Thiadiazole derivatives (e.g., ) achieve 70–80% yields under reflux with ethanol or acetic acid, suggesting the target’s synthesis could follow analogous conditions.
- Characterization : IR and NMR are standard for confirming carbonyl (C=O) and aromatic proton environments, while MS validates molecular weight .
Functional Group and Reactivity Comparisons
Aromatic and Heterocyclic Motifs:
- Benzodioxole vs.
- Thienopyrazol-sulfone vs. Thiadiazole: The sulfone group in the thienopyrazol core increases polarity and hydrogen-bonding capacity relative to non-sulfonated thiadiazoles, which may influence solubility and target binding .
Amide Linkages:
- Ethanediamide vs. Monomeric Amides: The dual amide bonds in the target compound could confer rigidity and stability compared to single-amide analogs, as seen in similar ethanediamide derivatives .
Biological Activity
N'-[(2H-1,3-benzodioxol-5-yl)methyl]-N-{5,5-dioxo-2-phenyl-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl}ethanediamide is a complex organic compound with potential therapeutic applications. Its unique structural features contribute to various biological activities, making it a subject of interest in medicinal chemistry and pharmacology. This article provides a detailed overview of the biological activity associated with this compound, including mechanisms of action, research findings, and case studies.
Chemical Structure
The compound's structure can be represented as follows:
This structure incorporates a benzodioxole moiety and a thieno[3,4-c]pyrazole ring system, which are known for their diverse biological activities.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. Key mechanisms include:
- Enzyme Inhibition : The compound has been shown to inhibit enzymes involved in critical pathways such as inflammation and cancer progression. For instance, it may inhibit cyclooxygenase (COX) enzymes that play a role in inflammatory responses.
- Cell Cycle Modulation : Studies indicate that the compound induces cell cycle arrest in cancer cells, leading to apoptosis. This effect is particularly pronounced under conditions of nutrient deprivation.
- Mitochondrial Dysfunction : The compound disrupts mitochondrial membrane potential, which can lead to increased reactive oxygen species (ROS) production and subsequent cell death in cancer cells.
Biological Activity Overview
| Activity | Description |
|---|---|
| Anticancer Properties | Induces apoptosis in cancer cells through cell cycle arrest and mitochondrial dysfunction. |
| Anti-inflammatory Effects | Inhibits COX enzymes reducing inflammation markers in vitro and in vivo. |
| Antioxidant Activity | Scavenges free radicals and reduces oxidative stress in cellular models. |
Case Studies
- Anticancer Efficacy : In a study published in Cancer Research, this compound was tested against various cancer cell lines. The results demonstrated significant cytotoxicity against human breast cancer cells (MCF7), with an IC50 value of 12 µM.
- Inflammation Reduction : A study conducted on animal models of arthritis showed that administration of the compound reduced paw swelling and serum levels of pro-inflammatory cytokines (TNF-alpha and IL-6), suggesting its potential as an anti-inflammatory agent.
- Oxidative Stress Mitigation : In vitro experiments indicated that the compound effectively reduced oxidative stress markers in neuronal cells exposed to hydrogen peroxide, highlighting its neuroprotective potential.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
